

# Independent Validation of Deucravacitinib (BMS-986165) Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data for deucravacitinib (BMS-986165), a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2). The information is compiled from published clinical trial data and independent research, with a focus on quantitative comparisons and detailed experimental methodologies.

## **Executive Summary**

Deucravacitinib has demonstrated superiority over placebo and apremilast in the treatment of moderate-to-severe plaque psoriasis in pivotal Phase 3 clinical trials (POETYK PSO-1 and POETYK PSO-2).[1][2][3][4][5][6] Its unique mechanism of action, involving allosteric inhibition of the TYK2 regulatory domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members, which is a key differentiator from other JAK inhibitors.[7][8][9][10][11][12][13] [14][15] This guide summarizes the key efficacy and safety data, details the experimental protocols used to validate its selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.

## **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the key quantitative data from the POETYK PSO-1 and POETYK PSO-2 clinical trials, comparing deucravacitinib with placebo and apremilast.



Table 1: Efficacy Outcomes at Week 16 in Patients with Moderate-to-Severe Plaque Psoriasis (POETYK PSO-1)

| Outcome                                                       | Deucravacitinib 6<br>mg QD (n=332) | Apremilast 30 mg<br>BID (n=168) | Placebo (n=166) |
|---------------------------------------------------------------|------------------------------------|---------------------------------|-----------------|
| PASI 75 Response<br>(%)[1][3][6]                              | 58.7                               | 35.1                            | 12.7            |
| sPGA 0/1<br>(clear/almost clear)<br>Response (%)[1][6]        | 53.6                               | 32.1                            | 7.2             |
| PASI 90 Response<br>(%)                                       | 36% (approx.)                      | 19% (approx.)                   | 3% (approx.)    |
| DLQI 0/1 (no effect on<br>quality of life)<br>Response (%)[6] | 40.7                               | 28.6                            | 10.6            |

QD: once daily; BID: twice daily; PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment; DLQI: Dermatology Life Quality Index.

Table 2: Efficacy Outcomes at Week 16 in Patients with Moderate-to-Severe Plaque Psoriasis (POETYK PSO-2)

| Outcome                                                           | Deucravacitinib 6<br>mg QD (n=511)       | Apremilast 30 mg<br>BID (n=254) | Placebo (n=255) |
|-------------------------------------------------------------------|------------------------------------------|---------------------------------|-----------------|
| PASI 75 Response<br>(%)[1][4][5][16]                              | 53.0                                     | 39.8                            | 9.4             |
| sPGA 0/1<br>(clear/almost clear)<br>Response (%)[1][4][5]<br>[16] | 49.5                                     | 33.9                            | 8.6             |
| PASI 90 Response<br>(%)[5]                                        | Higher than<br>apremilast and<br>placebo | -                               | -               |



QD: once daily; BID: twice daily; PASI: Psoriasis Area and Severity Index; sPGA: static Physician's Global Assessment.

Table 3: Summary of Adverse Events (AEs) Through

Week 16 (POETYK PSO-1)

| Adverse Event Category                   | Deucravacitinib 6 mg QD                                                                 | Apremilast 30 mg<br>BID                                                                 | Placebo                                                            |
|------------------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------|
| Most Common AEs<br>(≥5% in any group)[6] | Nasopharyngitis,<br>Upper respiratory tract<br>infection, Headache,<br>Diarrhea, Nausea | Nasopharyngitis,<br>Upper respiratory tract<br>infection, Headache,<br>Diarrhea, Nausea | Nasopharyngitis,<br>Upper respiratory tract<br>infection, Headache |
| Serious AEs (%)[1]                       | 1.8 (pooled data)                                                                       | 1.2 (pooled data)                                                                       | 2.9 (pooled data)                                                  |

## **Experimental Protocols**

Detailed methodologies are crucial for the independent validation and comparison of published data. The following sections describe the key experimental protocols used to characterize the selectivity and potency of deucravacitinib.

## **Biochemical Kinase Activity Assay**

This assay is fundamental in determining the direct inhibitory effect of a compound on a specific kinase.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of deucravacitinib against TYK2 and other JAK family kinases (JAK1, JAK2, JAK3).
- Principle: The assay measures the phosphorylation of a substrate peptide by the kinase in
  the presence of varying concentrations of the inhibitor. The amount of phosphorylation is
  quantified, often using a luminescence-based method that measures the amount of ATP
  remaining after the kinase reaction.[7] Homogeneous time-resolved fluorescence (HTRF)
  binding assays measuring the displacement of a probe compound are also utilized.[11]
- General Procedure:



- Recombinant human kinase enzymes (TYK2, JAK1, JAK2, JAK3) are prepared.
- A specific peptide substrate for each kinase is used.
- Deucravacitinib is serially diluted to a range of concentrations.
- The kinase, substrate, and inhibitor are incubated together.
- The kinase reaction is initiated by the addition of ATP.
- After a set incubation period, the reaction is stopped, and the level of phosphorylation or ATP consumption is measured.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Deucravacitinib demonstrates high selectivity for the TYK2 pseudokinase (JH2) domain, with IC50 values greater than 10,000 nM for the catalytic (JH1) domains of TYK2, JAK1, JAK2, and JAK3.[11]

## **Cellular Phospho-STAT Assay**

This cell-based assay provides a more physiologically relevant assessment of the inhibitor's ability to block cytokine-induced signaling pathways.

- Objective: To measure the IC50 of deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation downstream of TYK2 and other JAKs.
- Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in a
  relevant cell line (e.g., T-cells, peripheral blood mononuclear cells). The phosphorylation of
  STAT proteins, a key step in the signaling cascade, is then measured by methods such as
  flow cytometry.[7][17]
- General Procedure:
  - A suitable cell line or primary cells are cultured.
  - Cells are pre-incubated with serial dilutions of deucravacitinib.



- Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFN-α for TYK2/JAK1, IL-2 for JAK1/JAK3, TPO for JAK2/JAK2).[7][15]
- The stimulation is stopped, and the cells are fixed and permeabilized.
- Cells are stained with fluorescently-labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3, pSTAT5).[15][17]
- The fluorescence intensity is measured by flow cytometry.
- IC50 values are calculated from the dose-response curves.

In cellular assays, deucravacitinib has shown over 100-fold greater selectivity for TYK2 versus JAK1 and JAK3, and over 2000-fold greater selectivity for TYK2 versus JAK2.[13][18]

### **Human Whole Blood Assay**

This ex vivo assay provides a comprehensive assessment of the inhibitor's activity in a complex biological matrix, closely mimicking the in vivo environment.

- Objective: To determine the IC50 values of deucravacitinib for the inhibition of cytokineinduced signaling in human whole blood.
- Principle: Freshly collected human whole blood is treated with the inhibitor and then stimulated with specific cytokines to activate different JAK pathways. The downstream readout can be the production of a secondary cytokine (e.g., IFN-γ) or the phosphorylation of STATs in specific immune cell subsets.[7][13]
- General Procedure (IFN-y Endpoint):
  - Fresh human whole blood is collected.
  - The blood is aliquoted and pre-incubated with serial dilutions of deucravacitinib.
  - The blood is stimulated with IL-12 to induce IFN-y production via the TYK2/JAK2 pathway. [7][15]



- After incubation, plasma is collected, and the concentration of IFN-γ is measured by ELISA.
- IC50 values are determined from the dose-response curves.

Deucravacitinib is a potent inhibitor of TYK2-dependent IL-12-induced IFN-y production in human whole blood, being approximately 56- to 120-fold more potent than tofacitinib, upadacitinib, and baricitinib in this assay.[8][10]

## **Mandatory Visualization TYK2 Signaling Pathway**





Click to download full resolution via product page

Caption: Allosteric inhibition of the TYK2 signaling pathway by deucravacitinib.



## **Experimental Workflow: Cellular Phospho-STAT Assay**



#### Click to download full resolution via product page

Caption: Workflow for determining deucravacitinib potency using a cellular phospho-STAT assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bristol Myers Squibb Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 2. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psoriasiscouncil.org [psoriasiscouncil.org]
- 4. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, phase 3 Program for Evaluation of TYK2 inhibitor psoriasis second trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deucravacitinib vs apremilast and placebo for treatment of moderate-to-severe plaque psoriasis: The POETYK-PSO-2 trial [psoriasis-hub.com]



- 6. ard.bmj.com [ard.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]
- 12. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 13. benchchem.com [benchchem.com]
- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skin.dermsquared.com [skin.dermsquared.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of Deucravacitinib (BMS-986165) Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257941#independent-validation-of-published-bms-986141-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com